molecular formula C8H13ClN2O B15245409 (1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride

(1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride

Katalognummer: B15245409
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: NAHAHFUDRQBJBY-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxypyridine.

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch or continuous mode.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and ethanamine side chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of (1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Methoxypyridin-3-yl)ethanamine: A similar compound with a different stereochemistry.

    3-(5-Methoxypyridin-2-yl)propanamine: Another related compound with a different side chain.

Uniqueness

(1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable for specific research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C8H13ClN2O

Molekulargewicht

188.65 g/mol

IUPAC-Name

(1R)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-8(11-2)5-10-4-7;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1

InChI-Schlüssel

NAHAHFUDRQBJBY-FYZOBXCZSA-N

Isomerische SMILES

C[C@H](C1=CC(=CN=C1)OC)N.Cl

Kanonische SMILES

CC(C1=CC(=CN=C1)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.